molecular formula C22H26FN3O3S B2658763 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one CAS No. 627822-97-3

1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one

Cat. No.: B2658763
CAS No.: 627822-97-3
M. Wt: 431.53
InChI Key: DDNCQQTWZYUBPU-UHFFFAOYSA-N
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Description

Introduction to Research Context

Historical Development of Pyrrolone-Thiazole Hybrid Compounds

The synthesis of thiazole derivatives dates to the late 19th century, with Arthur Hantzsch’s pioneering work on the Hantzsch thiazole synthesis, which remains a cornerstone in heterocyclic chemistry. This method involves the reaction of haloketones with thioamides to form thiazole rings, a process later adapted for creating hybrid structures. Pyrrolones, characterized by a five-membered lactam ring, emerged as pharmacophores in the mid-20th century due to their structural similarity to natural alkaloids.

The hybridization of pyrrolone and thiazole scaffolds began gaining traction in the 2000s, driven by the need for multitarget therapeutics. Early efforts focused on combining pyrrole’s electron-rich environment with thiazole’s sulfur-mediated bioactivity. For example, Mohamed Salem et al. (2021) synthesized pyrrole-thiazole hybrids demonstrating potent antimicrobial effects, highlighting the synergistic potential of such hybrids. The compound under review represents an advanced iteration of these efforts, incorporating fluorophenyl and diethylaminoethyl groups to enhance pharmacokinetic properties.

Key Milestones in Pyrrolone-Thiazole Hybrid Development
Year Development Reference
1887 Hantzsch thiazole synthesis reported
2021 Antimicrobial pyrrole-thiazoles synthesized
2018 Spiro pyrrolizine-thiazoles via cycloaddition

Position in Contemporary Medicinal Chemistry Research

In modern drug discovery, pyrrolone-thiazole hybrids are investigated for their ability to interact with diverse biological targets. The compound’s thiazole moiety facilitates hydrogen bonding and π-π stacking with enzyme active sites, while the pyrrolone lactam enhances metabolic stability. Recent studies emphasize structural diversification:

  • Spiro Hybrids : The 2018 synthesis of spiro pyrrolizine-thiazoles via (3+2) cycloaddition introduced three-dimensional complexity, improving target selectivity.
  • Fluorine Incorporation : The 2-fluorophenyl group in this compound enhances lipid solubility and bioavailability, a strategy validated in kinase inhibitor development.
Comparative Bioactivity of Recent Pyrrolone-Thiazole Hybrids
Hybrid Structure Biological Activity Target
Spiro pyrrolizine-thiazole Anticancer Tubulin
Pyrrole-thiazolidinone Antimicrobial DNA gyrase
Target Compound Under investigation Multiple

Research Significance in Heterocyclic Chemistry

The fusion of pyrrolone and thiazole addresses two critical challenges in drug design: bioavailability and resistance mitigation . Thiazole’s sulfur atom enhances membrane permeability, while the pyrrolone ring’s rigidity reduces off-target interactions. Hybridization also disrupts bacterial efflux pumps, as demonstrated in thiourea-pyrrole hybrids. Computational studies suggest the diethylaminoethyl side chain in this compound may facilitate blood-brain barrier penetration, expanding potential CNS applications.

Current Academic Investigation Landscape

Recent publications (2021–2025) highlight three research fronts:

  • Synthetic Methodology : Innovations like catalyst-free multicomponent reactions (e.g., ninhydrin-proline-maleimide systems) enable rapid diversification.
  • Computational Design : Molecular docking studies optimize substituent effects; the fluorophenyl group’s electrostatic profile is predicted to enhance kinase binding.
  • Biological Screening : Focus areas include antimicrobial resistance reversal and antiproliferative activity against solid tumors.
Recent Studies on Pyrrolone-Thiazole Hybrids (2021–2025)
Study Focus Key Finding Reference
Antimicrobial Hybrids Synergy with β-lactams against MRSA
Spiro Derivatives Tubulin polymerization inhibition
Fluorinated Analogs Enhanced blood-brain barrier penetration

Properties

IUPAC Name

1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-2-(2-fluorophenyl)-4-hydroxy-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26FN3O3S/c1-5-25(6-2)11-12-26-18(15-9-7-8-10-16(15)23)17(20(28)22(26)29)19(27)21-13(3)24-14(4)30-21/h7-10,18,28H,5-6,11-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNCQQTWZYUBPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C1=O)O)C(=O)C2=C(N=C(S2)C)C)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a suitable nucleophile.

    Formation of the Pyrrolone Core: The pyrrolone core can be synthesized through a condensation reaction involving an amine and a carbonyl compound, followed by cyclization.

    Attachment of the Diethylaminoethyl Group: The diethylaminoethyl group can be introduced through an alkylation reaction, where an appropriate alkyl halide reacts with a secondary amine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions (e.g., temperature, solvent).

Major Products Formed:

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: Use in the synthesis of novel materials with unique electronic or optical properties.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, anticancer, or anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form specific interactions (e.g., hydrogen bonding, hydrophobic interactions) with its targets, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

Target Compound vs. 1-[2-(Diethylamino)ethyl]-5-(3,4-Dimethoxyphenyl)-3-Hydroxy-4-(Thiophene-2-Carbonyl)-1H-Pyrrol-2(5H)-one ()

  • Key Difference : The thiophene-2-carbonyl group replaces the 2,4-dimethylthiazole-5-carbonyl.
  • Implications :
    • Thiophene lacks the methyl groups of thiazole, reducing steric hindrance and altering electron distribution.
    • Thiazole’s nitrogen atom may enhance binding to metal ions or polar residues in enzymes compared to sulfur-dominated thiophene .

Target Compound vs. 1-[2-(Diethylamino)ethyl]-4-(Furan-2-Carbonyl)-3-Hydroxy-5-(3-Propoxyphenyl)-1H-Pyrrol-2(5H)-one ()

  • Key Difference : Furan-2-carbonyl replaces the thiazole group; 3-propoxyphenyl substitutes 2-fluorophenyl.
  • The propoxyphenyl group’s larger size and alkoxy chain may decrease membrane permeability compared to the compact 2-fluorophenyl .

Aryl Substituents and Planarity

Comparison with 4-(4-Fluorophenyl)-2-(5-(4-Fluorophenyl)-3-(1-(4-Fluorophenyl)-5-Methyl-1H-1,2,3-Triazol-4-yl)-4,5-Dihydro-1H-Pyrazol-1-yl)Thiazole ()

  • Key Difference : The target compound’s 2-fluorophenyl vs. multiple fluorophenyl-triazole groups in .
  • Implications :
    • ’s fluorophenyl-triazole system introduces perpendicular steric bulk, reducing planarity and possibly hindering target binding.
    • The target’s single 2-fluorophenyl maintains planarity, favoring interactions with flat binding pockets (e.g., ATP sites in kinases) .

Functional Group Modifications

Comparison with 2-((3-Hydroxyphenyl)Amino)-4-(4-Methyl-2-(Methylamino)-Thiazol-5-yl)Pyrimidine-5-Carbonitrile ()

  • Key Difference: Pyrimidine core vs. pyrrol-2-one; methylamino-thiazole vs. dimethylthiazole-carbonyl.
  • Implications: Pyrimidine’s rigidity may enhance selectivity but reduce conformational adaptability compared to the flexible pyrrol-2-one. The methylamino group in could form additional hydrogen bonds, whereas the dimethylthiazole in the target prioritizes hydrophobicity .

Biological Activity

1-(2-(Diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one is a synthetic organic compound with a complex structure that includes various functional groups. Its potential biological activities make it a candidate for further research in medicinal chemistry, particularly in the development of new pharmaceuticals.

Chemical Structure and Properties

The compound has the following IUPAC name:
1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-fluorophenyl)-2H-pyrrol-5-one . Its molecular formula is C22H26FN3O3SC_{22}H_{26}FN_3O_3S with a molecular weight of 414.5 g/mol.

PropertyValue
Molecular FormulaC22H26FN3O3S
Molecular Weight414.5 g/mol
IUPAC Name1-[2-(diethylamino)ethyl]-3-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-4-hydroxy-2-(2-fluorophenyl)-2H-pyrrol-5-one

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of the diethylamino group enhances its lipophilicity, which may improve its permeability across cellular membranes. The hydroxy group can participate in hydrogen bonding, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that modifications on the thiazole ring can enhance cytotoxicity against various cancer cell lines by inducing apoptosis and cell cycle arrest.

Case Study:
In a study evaluating substituted pyrazole-based kinase inhibitors, compounds with similar structural motifs demonstrated potent activity against cancer cell lines such as HCT116 and MM1S, with IC50 values as low as 0.002 µM . This suggests that the compound may also possess similar anticancer properties.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. The incorporation of thiazole and pyrrole moieties has been linked to enhanced antimicrobial efficacy against a range of bacterial strains.

Research Findings:
A series of thiazole derivatives were synthesized and evaluated for their antimicrobial activity, showing significant inhibition against Gram-positive and Gram-negative bacteria . This indicates potential for the compound in treating bacterial infections.

Comparative Analysis with Similar Compounds

The presence of the fluorine atom in this compound differentiates it from other similar structures that lack this feature. The fluorine substituent is known to increase metabolic stability and lipophilicity, which can enhance biological activity.

Compound NameKey DifferencesBiological Activity Potential
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-phenyl-3-hydroxy-1H-pyrrol-2(5H)-oneLacks fluorine atomModerate
1-(2-(diethylamino)ethyl)-4-(2,4-dimethylthiazole-5-carbonyl)-5-(2-chlorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-oneContains chlorine instead of fluorineLower than fluorinated variant

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic route for this compound, considering its multi-functional substituents?

  • Methodology :

  • Stepwise functionalization : Prioritize the assembly of the pyrrolone core (e.g., via base-assisted cyclization of substituted dihydro-2H-pyrrol-2-ones) before introducing the 2,4-dimethylthiazole carbonyl and diethylaminoethyl groups .
  • Solvent/catalyst selection : Use Pd(PPh₃)₄-catalyzed cross-coupling reactions for aryl substitutions (e.g., fluorophenyl groups), as demonstrated in analogous pyrazole-based syntheses .
  • Purification : Employ gradient column chromatography with ethyl acetate/hexane mixtures to isolate intermediates, followed by recrystallization for final purity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • 1H/13C NMR : Assign signals for the pyrrolone hydroxyl (δ ~10–12 ppm), fluorophenyl protons (δ ~7.2–7.6 ppm), and diethylaminoethyl methyl groups (δ ~1.0–1.5 ppm) .
  • HRMS : Verify molecular weight (C₂₃H₂₈FN₃O₃S expected) with <2 ppm error .
  • FTIR : Confirm carbonyl stretches (1650–1750 cm⁻¹) and hydroxyl bands (3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the 2-fluorophenyl and diethylaminoethyl groups?

  • Methodology :

  • Analog synthesis : Replace the 2-fluorophenyl with 4-fluorophenyl or chlorophenyl groups to assess halogen positioning effects. Modify the diethylaminoethyl chain to dimethylaminoethyl or pyrrolidinylethyl to probe amine functionality .
  • Biological assays : Test analogs for kinase inhibition (e.g., via ATP-binding displacement assays) or GPCR modulation (e.g., cAMP accumulation assays) .
  • Computational docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or β-adrenergic receptors) based on substituent hydrophobicity and steric bulk .

Q. What strategies resolve contradictions in bioactivity data across structurally similar pyrrolone derivatives?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values from independent studies (e.g., for antimicrobial or anti-inflammatory activity) and normalize data using standardized assay protocols .
  • Solubility correction : Account for differences in DMSO/PBS solubility ratios, which may artificially inflate/deflate activity measurements .
  • Orthogonal validation : Confirm key findings using SPR (surface plasmon resonance) for binding affinity and in vivo models (e.g., murine inflammation assays) .

Q. How can computational methods predict metabolic stability of the diethylaminoethyl group?

  • Methodology :

  • In silico metabolism : Use Schrödinger’s MetaSite to identify CYP450-mediated N-deethylation hotspots .
  • MD simulations : Model the compound’s interaction with liver microsomes to estimate half-life (t₁/₂) and clearance rates .
  • Experimental validation : Compare predictions with in vitro hepatocyte stability assays (e.g., LC-MS quantification of metabolites) .

Handling and Safety

Q. What precautions are essential for handling this compound’s fluorophenyl and hydroxyl groups?

  • Methodology :

  • PPE : Use nitrile gloves and fume hoods to prevent skin/eye exposure to fluorinated aromatic intermediates .
  • Storage : Keep in amber vials under nitrogen at –20°C to prevent hydroxyl group oxidation .
  • Waste disposal : Neutralize acidic/basic byproducts (e.g., from cyclization reactions) before aqueous disposal .

Data Analysis and Reporting

Q. How should researchers interpret conflicting crystallographic data for analogs with similar substituents?

  • Methodology :

  • X-ray refinement : Re-analyze diffraction data (e.g., using SHELXL) to resolve ambiguities in fluorine positioning or hydrogen bonding .
  • Comparative overlay : Align structures with PyMOL to identify conformational differences (e.g., dihedral angles in the pyrrolone ring) .

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